molecular formula C23H23N7 B12195726 N-benzyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

N-benzyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

Cat. No.: B12195726
M. Wt: 397.5 g/mol
InChI Key: IYKZITHCZQGQGF-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pteridine Core: The pteridine core can be synthesized through a cyclization reaction involving appropriate precursors such as diaminopyrimidine and formic acid.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, often using phenylpiperazine and a suitable leaving group on the pteridine core.

    Benzylation: The final step involves the benzylation of the compound, typically using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzyl and phenylpiperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pteridine oxides, while reduction can lead to the formation of reduced pteridine derivatives.

Scientific Research Applications

N-benzyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating biochemical pathways. For instance, it may act as an acetylcholinesterase inhibitor, which is crucial in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is unique due to its pteridine core, which imparts distinct biochemical properties and potential therapeutic applications. Its combination of benzyl, phenylpiperazine, and pteridine groups makes it a versatile molecule for various research domains.

Properties

Molecular Formula

C23H23N7

Molecular Weight

397.5 g/mol

IUPAC Name

N-benzyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

InChI

InChI=1S/C23H23N7/c1-3-7-18(8-4-1)17-26-22-20-21(25-12-11-24-20)27-23(28-22)30-15-13-29(14-16-30)19-9-5-2-6-10-19/h1-12H,13-17H2,(H,25,26,27,28)

InChI Key

IYKZITHCZQGQGF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NCC5=CC=CC=C5

Origin of Product

United States

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